2',6'-Dimethoxychalcone

説明

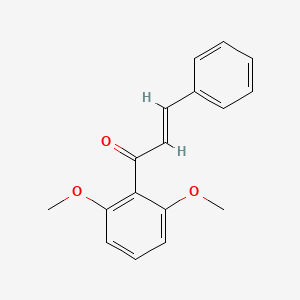

2',6'-Dimethoxychalcone (C₁₇H₁₆O₄, molecular weight: 284.3 g/mol) is a chalcone derivative characterized by methoxy (-OCH₃) groups at the 2' and 6' positions of the aromatic ring (Figure 1). Chalcones, as α,β-unsaturated ketones, serve as precursors for flavonoids and exhibit diverse bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

特性

CAS番号 |

5452-98-2 |

|---|---|

分子式 |

C17H16O3 |

分子量 |

268.31 g/mol |

IUPAC名 |

(E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H16O3/c1-19-15-9-6-10-16(20-2)17(15)14(18)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+ |

InChIキー |

GMODFQAQVHNPNU-VAWYXSNFSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |

異性体SMILES |

COC1=C(C(=CC=C1)OC)C(=O)/C=C/C2=CC=CC=C2 |

正規SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Chalcones

Structural Variations and Bioactivity

Table 1: Key Chalcone Derivatives and Their Substitution Patterns

Anticancer and Antiproliferative Effects

- This compound: Exhibits dual inhibition of human monoamine oxidase-A (hMAO-A, IC₅₀: 0.39 μM) and hMAO-B (IC₅₀: 3.28 μM), with a selectivity index of 113.1 for hMAO-B.

- 4',6'-DMC: Demonstrates potent antiproliferative activity against canine lymphoma cells (CLBL-1) but shows cytotoxicity to normal cells at higher concentrations. It induces apoptosis via caspase-3/8 activation and phosphatidylserine externalization .

- Flavokawain B: Triggers apoptosis in cancer cells through mitochondrial pathways and is less toxic to normal cells compared to synthetic dimethoxy derivatives .

Anti-Melanogenic and Anti-Inflammatory Effects

- 4',6'-DMC: Reduces melanin synthesis by downregulating MITF, TRP-1, and TRP-2 in B16F10 cells. It suppresses LPS-induced inflammation in RAW 264.7 macrophages by inhibiting NF-κB, COX-2, and iNOS pathways .

- This compound: Limited direct data on anti-inflammatory effects, but structural analogs like Ch35 (2'-OH-4',6'-OCH₃) inhibit NO production (IC₅₀: 7.1–9.6 μM) in LPS-treated macrophages .

Enzyme Inhibition

Structure-Activity Relationships (SAR)

Methoxy vs. Hydroxy Groups :

- Methoxy groups enhance metabolic stability and bioavailability compared to hydroxylated analogs .

- Hydroxyl groups (e.g., 2',3'-diOH in DPP-IV inhibitors) improve hydrogen bonding with enzyme active sites but may reduce membrane permeability .

Substitution Position: 4',6'-Dimethoxy derivatives (e.g., 4',6'-DMC) show superior anti-melanogenic activity due to optimal steric and electronic interactions with melanogenesis pathways . 2',6'-Dimethoxy configuration favors MAO-B selectivity, likely due to enhanced hydrophobic interactions with the enzyme’s substrate cavity .

Dual-Targeting Potential: Compounds with 2'-OH and dimethoxy groups (e.g., 4',6'-DMC) often exhibit multitarget effects (e.g., anti-inflammatory + antiproliferative), whereas fully methoxylated analogs may lack specificity .

Toxicity and Therapeutic Index

- 4',6'-DMC: Non-cytotoxic at anti-melanogenic doses (≤10 μM) but toxic to normal cells at higher concentrations (>25 μM) .

- This compound : High selectivity for hMAO-B reduces off-target effects, making it a safer candidate for neurological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。